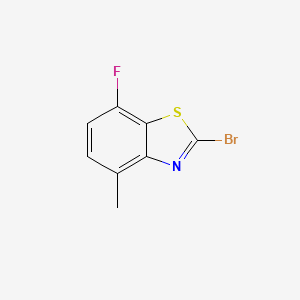

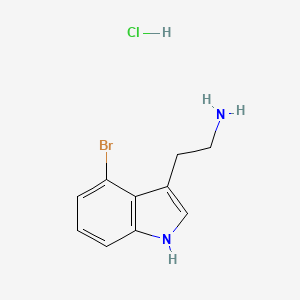

![molecular formula C9H16Cl2N4O B1382919 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803593-49-8](/img/structure/B1382919.png)

5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is a complex organic molecule. It appears to be related to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring1. However, specific details about this compound are not readily available in the literature.

Synthesis Analysis

The synthesis of similar compounds, such as pyridines and imidazo[1,2-a]pyridines, has been reported in the literature23. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields2. However, the specific synthesis process for “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is not explicitly mentioned in the available sources.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum chemical calculations45. These studies focus on the structural, energetic, and vibrational properties of the molecules. However, the specific molecular structure analysis for “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is not detailed in the available sources.

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pyridines and imidazo[1,2-a]pyridines, have been reported2. However, the specific chemical reactions involving “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 5-(aminomethyl)pyridine-2-carboxamide, have been reported6. However, the specific physical and chemical properties of “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.

Aplicaciones Científicas De Investigación

Antitubercular Agent Development

A study by Tang et al. (2015) explored the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including compounds structurally similar to 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride, as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).

Anticancer and Anti-Inflammatory Applications

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, indicating possible utility in inflammatory diseases (Rahmouni et al., 2016).

Antitumor Activities

Hafez et al. (2013) reported on the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives and their evaluation for in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).

Antimicrobial Activity

Abdallah and Elgemeie (2022) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).

Synthesis Methods

Drev et al. (2014) studied the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include methods applicable to the synthesis of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (Drev et al., 2014).

Fluorescence Dyes

Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which could be related to the development of fluorescence dyes involving similar chemical structures (Chen et al., 2012).

Safety And Hazards

The safety and hazards associated with similar compounds, such as 5-(aminomethyl)pyridine-2-carboxamide, have been reported6. However, the specific safety and hazards associated with “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not detailed in the available sources.

Direcciones Futuras

The future directions for the study of similar compounds, such as imidazo[1,2-a]pyridines, have been discussed, particularly in the context of their potential as anti-tuberculosis agents5. However, the specific future directions for the study of “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.

Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride”. Further research and studies would be needed for a more detailed and comprehensive analysis.

Propiedades

IUPAC Name |

5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c10-4-6-1-2-13-8(3-6)7(5-12-13)9(11)14;;/h5-6H,1-4,10H2,(H2,11,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJGPBIUZQELEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)N)CC1CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

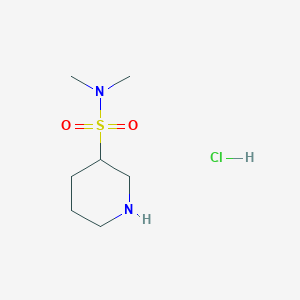

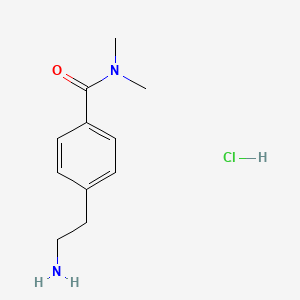

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

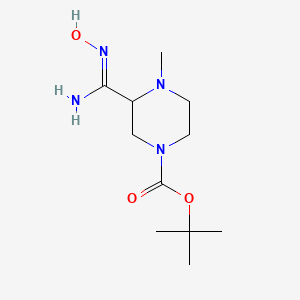

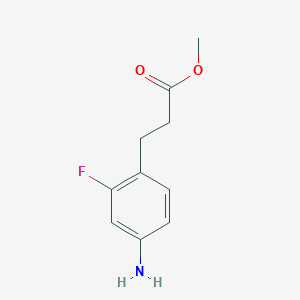

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)

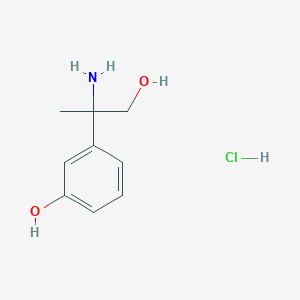

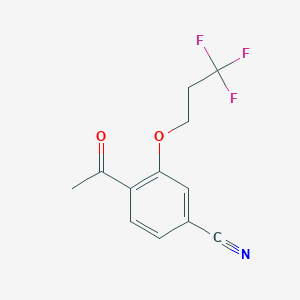

![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)

![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)